4-BR-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE
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Overview
Description
4-BR-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE is a complex organic compound with the molecular formula C18H17BrCl3N3O3S and a molecular weight of 541.681 g/mol This compound is characterized by its unique structure, which includes a bromine atom, multiple chlorine atoms, and a dimethoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The key steps include:
Formation of the Core Structure: The initial step involves the formation of the benzamide core through a reaction between a brominated benzoyl chloride and an amine derivative.
Introduction of the Trichloroethyl Group: The trichloroethyl group is introduced through a nucleophilic substitution reaction, where the amine group reacts with a trichloroethyl halide.
Attachment of the Dimethoxyaniline Group: The final step involves the attachment of the dimethoxyaniline group through a carbothioylation reaction, where the amine group reacts with a dimethoxyaniline derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The reactions are typically carried out in batch reactors, and the product is purified through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BR-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-BR-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-BR-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-BR-N-(2,2,2-TRICHLORO-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE
- 4-I-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE
- 4-ME-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE
Uniqueness
4-BR-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the dimethoxyaniline group differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-[(2,5-dimethoxyphenyl)carbamothioylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrCl3N3O3S/c1-27-12-7-8-14(28-2)13(9-12)23-17(29)25-16(18(20,21)22)24-15(26)10-3-5-11(19)6-4-10/h3-9,16H,1-2H3,(H,24,26)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWUFHLHPKGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrCl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303062-58-0 |
Source
|
Record name | 4-BR-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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